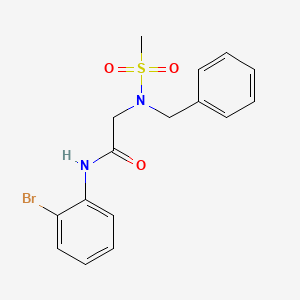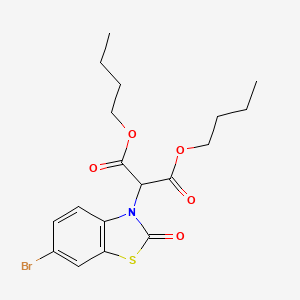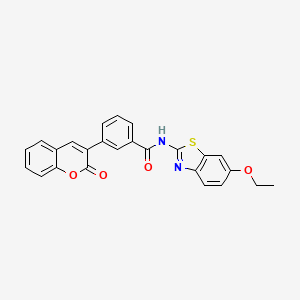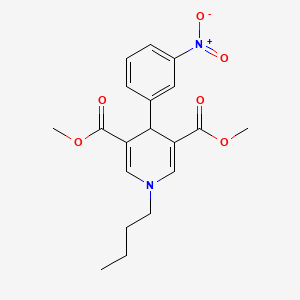![molecular formula C21H26N2O4 B4877699 N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4877699.png)
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide
Vue d'ensemble
Description
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the inhibition of NF-κB-dependent gene expression and the downstream effects of NF-κB activation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. It has also been shown to reduce inflammation and oxidative stress in various animal models of inflammatory diseases. Additionally, this compound 11-7082 has been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV-1.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for NF-κB and does not affect other signaling pathways. However, this compound 11-7082 also has some limitations. It can be toxic to cells at high concentrations and can interfere with other cellular processes. Additionally, its effects can be cell-type dependent, and its efficacy can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the use of N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 in scientific research. One direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the investigation of its potential use in the treatment of viral infections, particularly in combination with antiviral drugs. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound 11-7082 and to optimize its dosing and delivery for therapeutic use.
Applications De Recherche Scientifique
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. As a result, this compound 11-7082 has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections.
Propriétés
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-7-20(24)22-17-9-6-10-18(15-17)23-21(25)16-8-5-11-19(14-16)27-13-12-26-4-2/h5-6,8-11,14-15H,3-4,7,12-13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABXXPRGGSJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCCOCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4877617.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4877620.png)
![2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4877623.png)


![methyl 2-({[8-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4877643.png)
![N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4877648.png)


![2-{[4-isobutyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877668.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4877675.png)
![2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877677.png)
![1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4877690.png)

